molecular formula C5H10ClNO2S B3415698 Methyl thiazolidine-2-carboxylate hydrochloride CAS No. 33305-08-7

Methyl thiazolidine-2-carboxylate hydrochloride

Cat. No.: B3415698
CAS No.: 33305-08-7
M. Wt: 183.66 g/mol
InChI Key: YGTQIXUXZVNVKG-UHFFFAOYSA-N
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Description

Methyl thiazolidine-2-carboxylate hydrochloride (CAS: 50703-06-5) is a heterocyclic organic compound with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.65–183.66 g/mol . Structurally, it consists of a saturated thiazolidine ring substituted with a methyl ester group at position 2 and a hydrochloride salt. The compound exhibits a melting point of ~158°C (with decomposition) and is typically stored at room temperature .

It is classified as a research-use-only (RUO) chemical and is associated with safety hazards, including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

methyl 1,3-thiazolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-6-2-3-9-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTQIXUXZVNVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NCCS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-08-7
Record name Methyl thiazolidine-2-carboxylate hydrochloride
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Record name 33305-08-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thiazolidine-2-carboxylate hydrochloride typically involves the reaction of thiazolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction forms the methyl ester of thiazolidine-2-carboxylic acid, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl thiazolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Chemistry

MTCH serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new chemical entities . Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in synthetic chemistry .

Biochemistry

One of the most significant applications of MTCH is its role as an angiotensin-converting enzyme (ACE) inhibitor . This property positions it as a candidate for studying cardiovascular diseases and hypertension. The compound modulates cell signaling pathways and gene expression, which can lead to reduced levels of angiotensin II—a peptide that promotes vasoconstriction and increases blood pressure .

Medicine

MTCH is explored for its therapeutic potential in treating conditions related to ACE activity. Its inhibition of ACE could have implications for managing hypertension and related cardiovascular conditions . Moreover, studies have indicated that derivatives of thiazolidines exhibit promising anticancer activities, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have documented the effects and applications of MTCH:

  • Anticancer Activity : Research has shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT116 and HeLa cells. For instance, certain hydrochloride salt forms demonstrated enhanced activity against these cells compared to their free base forms .
  • Biomarker Studies : In studies assessing dietary intake of cruciferous vegetables, metabolites related to thiazolidines were identified as potential biomarkers, highlighting their relevance in nutritional biochemistry .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex molecule synthesisVersatile in organic reactions
BiochemistryACE inhibitor activityModulates blood pressure regulation
MedicinePotential treatment for hypertension and cancerPromising anticancer activities documented

Mechanism of Action

The mechanism of action of methyl thiazolidine-2-carboxylate hydrochloride involves its interaction with the angiotensin converting enzyme. By inhibiting this enzyme, the compound can reduce the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition can lead to vasodilation and a subsequent reduction in blood pressure .

Comparison with Similar Compounds

(a) Thiazolidine-2-Carboxylic Acid (CAS: 16310-13-7)

  • Molecular Formula: C₄H₇NO₂S
  • Key Differences : Lacks the methyl ester group, existing as a free carboxylic acid. This enhances polarity and reduces lipophilicity compared to the methyl ester derivative.
  • Applications : Used in peptide synthesis and as a chelating agent due to its carboxylate group .

(b) Thiazolidine-2,4-Dicarboxylic Acid (CAS: 30097-06-4)

  • Molecular Formula: C₅H₇NO₄S
  • Applications : Explored in coordination chemistry and as a precursor for bifunctional ligands .

(c) Thiazolidine (CAS: 504-78-9)

  • Molecular Formula : C₃H₇NS
  • Key Differences : The base thiazolidine ring without substituents, making it less reactive and more volatile.
  • Applications : Primarily a solvent or intermediate in organic synthesis .

Substituted Thiazolidine Derivatives

(a) Methyl 2-Ethyl-1,3-Thiazolidine-4-Carboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂S (estimated)
  • Key Differences : An ethyl group at position 2 and a carboxylate at position 4. The ethyl group increases steric bulk and lipophilicity.
  • Applications: Potential use in drug design for improved membrane permeability .

(b) 3-Methyl-1,3-Thiazolidine-4-Carboxylic Acid Hydrochloride (CAS: 60129-40-0)

  • Molecular Formula: C₅H₁₀ClNO₂S
  • Purity : 95% (vs. 98% for the target compound) .

Thiazole-Based Analogues

2-Methyl-1,3-Thiazole-4-Carboxylic Acid Hydrochloride (CAS: 1311043-74-9)

  • Molecular Formula: C₅H₆ClNO₂S
  • Key Differences : Contains an aromatic thiazole ring (unsaturated) instead of a saturated thiazolidine. This enhances stability and electronic properties.
  • Applications : Likely used in medicinal chemistry due to the prevalence of thiazole motifs in pharmaceuticals .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound 50703-06-5 C₅H₁₀ClNO₂S 183.65–183.66 ~158 (dec.) Thiazolidine, methyl ester, hydrochloride
Thiazolidine-2-Carboxylic Acid 16310-13-7 C₄H₇NO₂S 149.18 Not reported Thiazolidine, free carboxylic acid
Thiazolidine-2,4-Dicarboxylic Acid 30097-06-4 C₅H₇NO₄S 193.18 Not reported Thiazolidine, two carboxylic acids
2-Methyl-1,3-Thiazole-4-Carboxylic Acid HCl 1311043-74-9 C₅H₆ClNO₂S 179.63 Not reported Aromatic thiazole, methyl, carboxylic acid

Key Research Findings

  • Structural Impact on Reactivity : The methyl ester group in this compound enhances its stability compared to free carboxylic acid derivatives, making it preferable for certain synthetic routes .
  • Thiazole vs. Thiazolidine : Aromatic thiazole derivatives exhibit greater thermal stability and electronic delocalization, whereas saturated thiazolidines offer conformational flexibility for binding interactions .
  • Safety Considerations : Substitutions (e.g., ethyl groups) may alter toxicity profiles, necessitating tailored handling protocols .

Biological Activity

Methyl thiazolidine-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, and presenting relevant data.

Chemical Structure and Properties

This compound is a derivative of thiazolidine, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The compound is often synthesized as an intermediate in the production of various bioactive molecules.

Biological Activities

The biological activities associated with this compound include:

  • Antioxidant Properties : Research indicates that derivatives of thiazolidine can enhance cellular defense against oxidative stress. For instance, 2-methyl thiazolidine-4-carboxylic acid (MT4C), a related compound, has shown significant effects in reducing intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative damage .
  • Anticancer Activity : Thiazolidine derivatives have been studied for their anticancer potential. Certain compounds within this class have demonstrated cytotoxic effects on various cancer cell lines. For example, structure-activity relationship (SAR) studies highlight that specific substitutions on the thiazolidine ring enhance anticancer activity, making these compounds promising candidates for further development .
  • Inhibition of Enzymatic Activity : Thiazolidine derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways. For instance, xanthine oxidase (XO) inhibitors derived from thiazolidines have shown promise in managing conditions like hyperuricemia and gout, with some compounds demonstrating superior potency compared to established drugs like allopurinol .

Case Studies

  • Xanthine Oxidase Inhibition :
    • A study synthesized various thiazolidine derivatives and evaluated their XO inhibitory activity. One derivative exhibited an IC50 value of 3.56 μmol/L, indicating strong inhibition compared to allopurinol . This suggests that this compound or its derivatives could be explored as potential therapeutic agents for conditions related to elevated uric acid levels.
  • Antioxidant Effects :
    • In vitro studies demonstrated that MT4C significantly enhanced trophozoite growth and reduced ROS levels in cultures, indicating its role in oxidative stress defense mechanisms . This property could be beneficial in developing treatments for diseases where oxidative stress plays a critical role.

Data Table: Biological Activities of Thiazolidine Derivatives

CompoundActivity TypeIC50 Value (µmol/L)Reference
Methyl thiazolidine-2-carboxylateXanthine Oxidase Inhibitor3.56
2-Methyl thiazolidine-4-carboxylic acidAntioxidantNot specified
Various Thiazolidine DerivativesAnticancerVaries

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl thiazolidine-2-carboxylate hydrochloride?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups like the carboxylate and thiazolidine moieties. Karl Fischer (KF) titration determines water content, essential for hygroscopic compounds. Melting point analysis (~158°C with decomposition) should account for decomposition tendencies by using controlled heating rates .

Q. What synthetic methods are commonly employed for the preparation of this compound?

  • Methodological Answer: Synthesis often involves esterification under mild acidic conditions to avoid side reactions. Ethyl 2-(methylthio)acetimidate hydrochloride is a key reagent for introducing the thiazolidine ring. Reaction optimization includes pH control (5.5–6.5) and temperatures below 60°C to prevent degradation. Lewis acids (e.g., ZnCl₂) may catalyze cyclization steps .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodological Answer: Store at ambient temperatures (15–25°C) in airtight, desiccated containers. Avoid exposure to moisture due to its hygroscopic nature, which can accelerate hydrolysis of the ester group. Regular stability testing via HPLC is advised to monitor degradation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Use fume hoods and personal protective equipment (PPE) including nitrile gloves and goggles. The compound is classified under H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can reaction parameters be adjusted to mitigate decomposition during synthesis?

  • Methodological Answer: Decomposition often occurs due to excessive heat or acidic/alkaline conditions. Optimize by:

  • Maintaining temperatures <60°C during esterification.
  • Using buffered solutions (pH 5.5–6.5) to stabilize intermediates.
  • Introducing inert atmospheres (N₂/Ar) to prevent oxidation.
    Catalytic amounts of Lewis acids (e.g., 0.1–0.5 mol% ZnCl₂) enhance cyclization efficiency while minimizing side reactions .

Q. What strategies are effective in resolving discrepancies in reported melting points?

  • Methodological Answer: Variations in melting points (~158°C with decomposition) may arise from:

  • Purity differences: Use preparative HPLC to isolate >98% pure batches.
  • Decomposition kinetics: Perform thermogravimetric analysis (TGA) to identify decomposition onset.
  • Polymorphism: Characterize crystalline forms via X-ray diffraction (XRD) .

Q. What methodological approaches are used to assess the biological activity of this compound?

  • Methodological Answer:

  • In vitro assays: Screen for AMPK activation using cell lines (e.g., HepG2) with luminescence-based ATP/ADP ratio measurements.
  • In vivo studies: Administer in rodent models to evaluate metabolic effects (e.g., glucose uptake).
  • Mechanistic studies: Use siRNA knockdown to confirm target pathways. Preliminary data suggest indirect AMPK activation, requiring further validation via kinase activity assays .

Key Considerations for Experimental Design

  • Synthesis: Prioritize stepwise purification (e.g., recrystallization from ethanol/water mixtures) to isolate intermediates.
  • Biological Studies: Use negative controls (e.g., untreated cells) and reference standards (e.g., AICAR for AMPK activation) to validate assays.
  • Data Reproducibility: Document lot-specific variability in reagent purity (e.g., 97% vs. 98%) and its impact on yields .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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